2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of phenylbutanoic acid and contains a benzyloxycarbonyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 4-phenylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Cbz group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The Cbz group can be removed by hydrogenation to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Various substituted phenylbutanoic acids.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the synthesis of peptides and as a protecting group for amino acids.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its specific structure, which combines a phenylbutanoic acid backbone with a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSQYJXSRIJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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